molecular formula C12H16N2O4 B6643836 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6643836
M. Wt: 252.27 g/mol
InChI Key: QDZLPBNMVBGCHD-UHFFFAOYSA-N
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Description

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound featuring a pyrrole ring and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1H-pyrrole-2-carboxylic acid with an appropriate oxane derivative under controlled conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological systems, possibly as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid is unique due to the presence of both pyrrole and oxane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1H-pyrrole-2-carbonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c15-10(9-2-1-5-13-9)14-8-12(11(16)17)3-6-18-7-4-12/h1-2,5,13H,3-4,6-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZLPBNMVBGCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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